beta-catenin-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Beta-catenin-IN-2 is a potent inhibitor of beta-catenin, a protein that plays a crucial role in cell-cell adhesion and gene transcription . It’s often used in the study of colorectal cancer . Beta-catenin is part of the Wnt signaling pathway, which plays a critical role in embryologic development, carcinogenesis, and epithelial-to-mesenchymal transition .

Molecular Structure Analysis

Beta-catenin engages in critical protein-protein interactions using its armadillo repeat region and its N- and C-terminal domains . The groove in the armadillo repeat region serves as a common binding site for several beta-catenin-binding partners .

Chemical Reactions Analysis

Beta-catenin is involved in various chemical reactions within the cell. For instance, it’s known to play a role in the phosphorylation of beta-catenin, promoting its ubiquitination and subsequent proteasomal degradation . In the presence of Wnt ligand, the binding of Wnt ligand and receptors on the cell surface induces disheveled (DVL), causing the aggregation of the complex (AXIN, GSK3β, CK1, APC) to the receptor .

Applications De Recherche Scientifique

Role in Skin Development and Stem Cell Differentiation :

- β-Catenin is crucial in skin development, particularly in the formation of hair follicles and the differentiation of skin stem cells. A conditional mutation of the β-catenin gene in epidermis and hair follicles shows its essential role in placode formation for hair follicles and the fate decisions of skin stem cells (Huelsken et al., 2001).

Impact on Brain and Craniofacial Development :

- β-Catenin plays a pivotal role in brain morphogenesis and craniofacial development. Its inactivation in the region of Wnt1 expression leads to dramatic brain malformations and failure in craniofacial development, demonstrating its importance in neural crest cell survival and differentiation (Brault et al., 2001).

Regulation During the Cell Cycle and Apoptosis :

- β-Catenin is involved in cell cycle regulation and apoptosis. Its levels and subcellular localization change during the cell cycle, particularly in epithelial cells. Overexpression or inhibition of β-catenin degradation can induce cell cycle arrest and apoptosis, indicating its role in controlling cell cycle and apoptosis at G2/M (Olmeda et al., 2003).

Role in Cancer and Disease Progression :

- β-Catenin's status in tumors, such as medulloblastoma, can be a prognostic marker. Nuclear accumulation of β-catenin is associated with a favorable outcome in childhood medulloblastoma, indicating its potential as a marker in cancer prognosis (Ellison et al., 2005).

- β-Catenin mutations and deregulation have significant roles in hepatocarcinogenesis, with nonnuclear overexpression of β-catenin being pathologically and prognostically significant (Wong et al., 2001).

Influence on Androgen Receptor Transcriptional Activity :

- β-Catenin can significantly enhance androgen-stimulated transcriptional activation and affects ligand specificity of the androgen receptor, indicating its role in the regulation of androgen receptor function and its potential involvement in the pathogenesis of prostate cancer (Truica et al., 2000).

Effect on Adult Neurogenesis :

- β-Catenin is involved in adult neurogenesis, as shown by its role in cell division and differentiation in the adult rat hippocampus. This suggests a potential role in neuronal adaptations and therapeutic actions for treatments like electroconvulsive therapy (Madsen et al., 2003).

Mécanisme D'action

- Stabilized β-catenin translocates to the nucleus, where it interacts with TCF/LEF transcription factors to activate target gene expression .

- Elevated β-catenin then enters the nucleus, promoting the transcription of target genes involved in cell proliferation, survival, and other processes .

- Beta-catenin-IN-2 affects several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Orientations Futures

The Wnt/beta-catenin pathway is a major driver of liver cancer and other cancers, and its excessive activation due to mutations leads to tumor cell growth . Therefore, beta-catenin is an important therapeutic target, and future research will likely focus on developing more effective inhibitors like beta-catenin-IN-2 .

Propriétés

IUPAC Name |

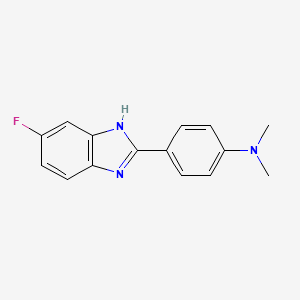

4-(6-fluoro-1H-benzimidazol-2-yl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3/c1-19(2)12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18-15/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWZHAOGGMSYPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2950195.png)

![2-(4-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2950200.png)

![2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2950203.png)

![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2950208.png)

![benzyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2950212.png)